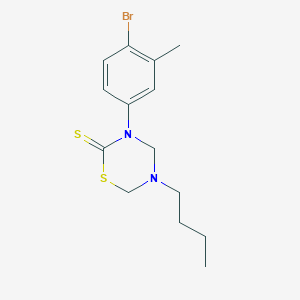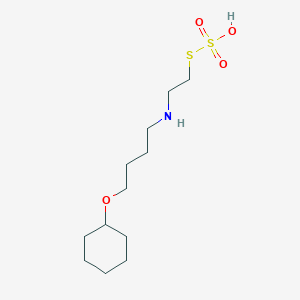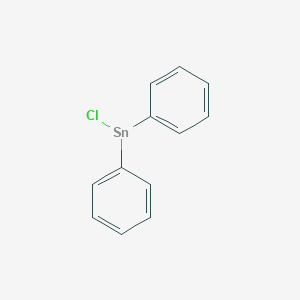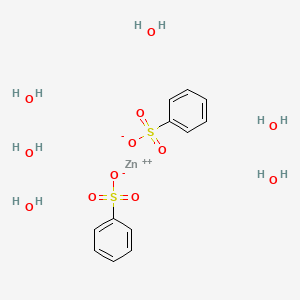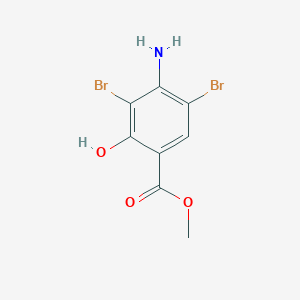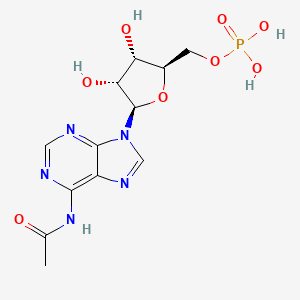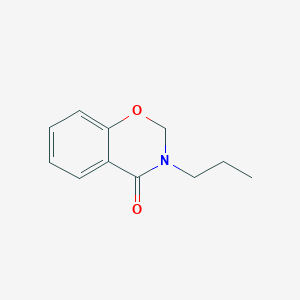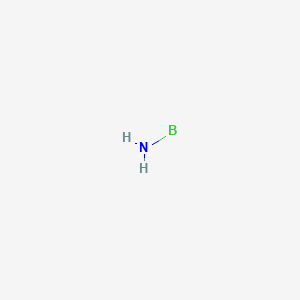
Aminoborane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminoborane can be synthesized through several methods. One common approach involves the dehydrocoupling of amines and boranes. For example, primary aminoboranes can be prepared by the spontaneous dehydrocoupling of amines and boranes at room temperature. This method is particularly useful for electron-poor and bulky amines that are reluctant to react with aldehydes under traditional dehydration conditions .
Another method involves the reaction of diborane with ammonia, which primarily gives the diammoniate salt. when an adduct of borane is used instead of diborane, this compound is the main product .
Industrial Production Methods
Industrial production of this compound typically involves the use of borane complexes and amines. The process may include steps such as dehydrocoupling and the use of catalysts to enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Aminoborane undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form boron-nitrogen compounds.
Reduction: It can be reduced to form borohydrides.
Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Lewis acids, Lewis bases, and various catalysts. For example, this compound can react with aldehydes in the presence of a Lewis acid catalyst to form aldimines . The reaction conditions typically involve mild temperatures and solvents such as benzene or acetonitrile.
Major Products Formed
The major products formed from reactions involving this compound include aldimines, boron-nitrogen compounds, and borohydrides. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
Aminoborane has a wide range of scientific research applications, including:
Biology: It is used in the study of boron-containing biomolecules and their interactions with biological systems.
Medicine: this compound derivatives are being explored for their potential use in drug delivery and as therapeutic agents.
Mechanism of Action
The mechanism of action of aminoborane involves its ability to act as a Lewis acid or base, depending on the reaction conditions. This dual functionality allows this compound to participate in a wide range of chemical reactions. For example, in the presence of a Lewis acid, this compound can react with aldehydes to form aldimines through the formation of unstable hemi-aminals, which then eliminate boronic acid to give the final product .
Comparison with Similar Compounds
Aminoborane can be compared with other similar compounds, such as ammonia borane and borazine.
Ammonia Borane: Ammonia borane (H₃NBH₃) is a related compound that is also used as a hydrogen storage material.
Borazine: Borazine (B₃N₃H₆) is another boron-nitrogen compound with a cyclic structure. It is often referred to as “inorganic benzene” due to its aromatic properties.
This compound is unique in its ability to act as both a Lewis acid and base, making it a versatile reagent in organic synthesis and catalysis.
Properties
CAS No. |
14720-35-5 |
|---|---|
Molecular Formula |
BH2N |
Molecular Weight |
26.84 g/mol |
InChI |
InChI=1S/BH2N/c1-2/h2H2 |
InChI Key |
TVJORGWKNPGCDW-UHFFFAOYSA-N |
Canonical SMILES |
[B]N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



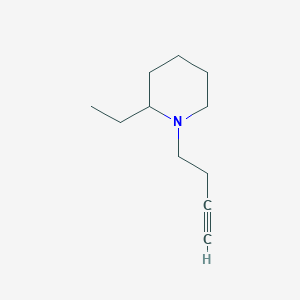
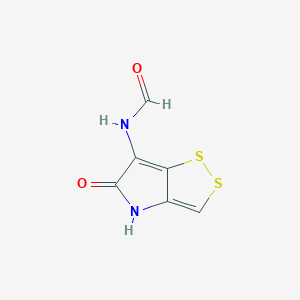

![4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one](/img/structure/B14716940.png)
